

# Application Note: Swern Oxidation Protocol for the Synthesis of 5-Bromopentanal

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## Compound of Interest

Compound Name: 5-bromopentanal

Cat. No.: B1354046

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## Introduction

The Swern oxidation is a widely utilized and reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] This reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures. A hindered organic base, such as triethylamine, is then used to facilitate the elimination reaction that yields the carbonyl compound.[1][3] A key advantage of the Swern oxidation is its mild reaction conditions, which makes it compatible with a wide range of functional groups and minimizes the risk of over-oxidation of aldehydes to carboxylic acids.[2]

This application note provides a detailed protocol for the synthesis of **5-bromopentanal** from 5-bromopentan-1-ol using the Swern oxidation. **5-Bromopentanal** is a valuable bifunctional molecule used in the synthesis of various pharmaceuticals and other complex organic molecules. The presence of both an aldehyde and a bromoalkane functionality allows for sequential and diverse chemical transformations.

## Reaction Scheme

## Experimental Protocol

Materials:

- 5-Bromopentan-1-ol

- Oxalyl chloride ((COCl)<sub>2</sub>)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Water (H<sub>2</sub>O)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flasks
- Magnetic stirrer and stir bar
- Syringes and needles
- Dry ice-acetone bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of the DMSO/Oxalyl Chloride Adduct: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve dimethyl sulfoxide (2.4 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice-acetone bath. To this cooled solution, add oxalyl chloride (1.2 equivalents) dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for an additional 10 minutes at -78 °C.
- Addition of the Alcohol: Dissolve 5-bromopentan-1-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 10-15

minutes, again maintaining the temperature at -78 °C. Stir the reaction mixture for 20-30 minutes at this temperature.

- **Addition of the Base:** Add triethylamine (5.0 equivalents) dropwise to the reaction mixture over 10 minutes. A thick white precipitate will form. Continue stirring at -78 °C for another 10 minutes.
- **Warming and Quenching:** Remove the dry ice-acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
- **Work-up:** Once the reaction has reached room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **5-bromopentanal**.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent.

## Quantitative Data

Reactant/Reagent	Molar Equivalents	Molecular Weight ( g/mol )
5-Bromopentanol-1-ol	1.0	167.04
Oxalyl chloride	1.2 - 1.5	126.93
Dimethyl sulfoxide (DMSO)	2.4 - 2.7	78.13
Triethylamine (Et <sub>3</sub> N)	5.0 - 7.0	101.19

Note: The exact amounts and yields can vary depending on the specific reaction scale and conditions. Researchers should optimize the protocol for their specific needs.

## Characterization Data for 5-Bromopentanal

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO
Molecular Weight	165.03 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Decomposes upon heating
Storage	Store at 2-8 °C under an inert atmosphere

<sup>1</sup>H NMR (CDCl<sub>3</sub>):

- δ 9.77 (t, J = 1.6 Hz, 1H, -CHO)
- δ 3.42 (t, J = 6.6 Hz, 2H, -CH<sub>2</sub>Br)
- δ 2.47 (td, J = 7.2, 1.6 Hz, 2H, -CH<sub>2</sub>CHO)
- δ 1.93 (p, J = 6.8 Hz, 2H, -CH<sub>2</sub>CH<sub>2</sub>Br)
- δ 1.76 (p, J = 7.0 Hz, 2H, -CH<sub>2</sub>CH<sub>2</sub>CHO)

<sup>13</sup>C NMR (CDCl<sub>3</sub>):

- δ 202.1 (-CHO)
- δ 43.6 (-CH<sub>2</sub>CHO)
- δ 33.3 (-CH<sub>2</sub>Br)
- δ 32.2 (-CH<sub>2</sub>CH<sub>2</sub>Br)
- δ 21.3 (-CH<sub>2</sub>CH<sub>2</sub>CHO)

## Experimental Workflow



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Caption: Experimental workflow for the Swern oxidation of 5-bromopentan-1-ol.

## Safety Precautions

- The Swern oxidation should be carried out in a well-ventilated fume hood as toxic carbon monoxide gas is evolved and the byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor.
- Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.
- The reaction is highly exothermic, especially during the addition of oxalyl chloride and triethylamine. Maintain the low temperature and add reagents slowly to control the reaction rate.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

## Conclusion

The Swern oxidation provides an efficient and mild method for the preparation of **5-bromopentanal** from 5-bromopentan-1-ol. The protocol outlined in this application note is robust and can be adapted for various scales. The mild conditions and tolerance of the bromo-functional group make this a superior method for synthesizing this versatile bifunctional intermediate. Proper adherence to the experimental procedure and safety precautions is crucial for a successful and safe reaction.

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## References

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